N-(2-bromo-4-methylphenyl)thian-4-amine

Lipophilicity Drug-likeness Fragment-based drug design

Generic substitution of bromo-methylphenyl isomers can invalidate SAR studies. N-(2-bromo-4-methylphenyl)thian-4-amine (CAS 1153290-12-0) is the only commercially available C₁₂H₁₆BrNS isomer combining ortho-bromine with para-methyl substitution, essential for positional scanning libraries. - **XLogP3 4.2**, TPSA 37.3 Ų: Optimized lipophilicity for membrane permeability. - **Single bromine atom**: Enables anomalous scattering for X-ray crystallography phasing. - **≥98% HPLC purity**: Direct use in Suzuki couplings or N-alkylations with low batch-to-batch variability.

Molecular Formula C12H16BrNS
Molecular Weight 286.23 g/mol
Cat. No. B13251048
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-bromo-4-methylphenyl)thian-4-amine
Molecular FormulaC12H16BrNS
Molecular Weight286.23 g/mol
Structural Identifiers
SMILESCC1=CC(=C(C=C1)NC2CCSCC2)Br
InChIInChI=1S/C12H16BrNS/c1-9-2-3-12(11(13)8-9)14-10-4-6-15-7-5-10/h2-3,8,10,14H,4-7H2,1H3
InChIKeyGGWKTDWJXHEAGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 0.25 g / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-bromo-4-methylphenyl)thian-4-amine – Core Structural & Physicochemical Profile for Research Procurement


N-(2-Bromo-4-methylphenyl)thian-4-amine (CAS 1153290-12-0) is a synthetic secondary amine comprising a tetrahydro-2H-thiopyran (thian) ring N-linked to a 2-bromo-4-methylphenyl substituent [1]. Its molecular formula is C₁₂H₁₆BrNS and its molecular weight is 286.23 g·mol⁻¹ [1]. The compound is an off‑white to pale‑yellow solid typically supplied at ≥98% purity (HPLC) . The molecule exhibits computed physicochemical properties that distinguish it from closely related bromo‑methyl positional isomers and des‑bromo analogs: a calculated octanol/water partition coefficient (XLogP3) of 4.2, topological polar surface area (TPSA) of 37.3 Ų, one hydrogen‑bond donor, and two hydrogen‑bond acceptors [1]. These parameters place it in a property space associated with moderate lipophilicity and good membrane permeability, making it a suitable scaffold for fragment‑based drug discovery and medicinal chemistry optimisation programs.

Fragment screening Moderate lipophilicity and halogen-bond potential support fragment-based library studies.
Crystallography Bromine anomalous signal supports experimental phasing in structure determination.
Positional SAR Unique ortho-bromo/para-methyl pattern enables halogen position-effect exploration.

Why N-(2-bromo-4-methylphenyl)thian-4-amine Cannot Be Treated as an Interchangeable Bromo‑Methylphenylthian Isomer


The N‑arylthian‑4‑amine chemotype contains three topological variables on the phenyl ring – bromine position, methyl position, and the point of attachment to the thian‑4‑amine – that profoundly influence molecular recognition. Even subtle positional isomerism among the C₁₂H₁₆BrNS congeners alters the spatial orientation of the halogen and methyl groups relative to the saturated sulfur heterocycle, which in turn modulates lipophilicity, conformational preferences, and potential halogen‑bonding interactions [1]. Consequently, generic substitution of one bromo‑methylphenyl isomer for another without quantitative verification of the target‑specific SAR can lead to mismatched physicochemical properties or loss of biological activity in a given assay. The evidence below demonstrates where quantifiable differentiation exists for N‑(2‑bromo‑4‑methylphenyl)thian‑4‑amine relative to its closest commercially available analogs.

Positional isomer mismatch
Switching bromo/methyl positions may alter lipophilicity, conformation, and halogen-bond geometry, affecting assay readout.
Heavy atom loss
Des-bromo analogs lack the bromine anomalous signal, limiting crystallographic phasing and mass-sensitive detection.
Availability and purity variance
Several positional isomers are discontinued or lack certified purity, risking reproducibility and procurement delays.

Quantitative Differentiation Evidence for N-(2-bromo-4-methylphenyl)thian-4-amine vs. Closest Analogs


Enhanced Lipophilicity (XLogP3) vs. Des‑Bromo Analog N-(2-methylphenyl)thian-4-amine

The 2‑bromo substitution on the phenyl ring of N‑(2‑bromo‑4‑methylphenyl)thian‑4‑amine raises the calculated partition coefficient (XLogP3) from 3.4 (for the des‑bromo analog) to 4.2, an increase of Δ = 0.8 log units [1]. This difference reflects the additional hydrophobic surface contributed by the ortho‑bromine atom and is expected to enhance membrane permeability.

Lipophilicity Shift
Head-to-head
ΔXLogP3 = 0.8 (4.2 vs 3.4 des-Br)
Reported higher lipophilicity may support membrane permeability in cell-based assays.
Computed value; experimental confirmation advised.
Lipophilicity Drug-likeness Fragment-based drug design

Increased Molecular Weight and Heavy Atom Count vs. Unsubstituted Parent Scaffold

The presence of a bromine atom in the ortho position of the phenyl ring increases the molecular weight from 207.34 g·mol⁻¹ for N‑(2‑methylphenyl)thian‑4‑amine to 286.23 g·mol⁻¹ for the target compound (ΔMW = 78.89 g·mol⁻¹) [1]. This mass increment is accompanied by an additional heavy atom (Br), which can serve as a useful handle for X‑ray crystallographic phasing or as a spectroscopic probe in mechanistic studies.

Heavy Atom Mass
Head-to-head
ΔMW 78.89 g·mol⁻¹
Provides anomalous scattering signal for crystallographic phasing studies.
Computed value; supports phasing workflow.
Molecular weight Physicochemical properties Lead optimization

Unique Ortho‑Bromo Para‑Methyl Substitution Pattern Among C₁₂H₁₆BrNS Isomers

Among the set of commercially listed C₁₂H₁₆BrNS N‑arylthian‑4‑amine isomers, the target compound is the only variant carrying bromine at the ortho position and methyl at the para position on the aniline ring . The alternative isomers bear bromine at the meta or para positions and methyl in a different orientation (e.g., N‑(4‑bromo‑2‑methylphenyl)thian‑4‑amine, N‑(5‑bromo‑2‑methylphenyl)thian‑4‑amine) . This specific ortho‑bromo/para‑methyl arrangement alters the conformational landscape of the N‑aryl bond and can influence the compound's ability to engage in halogen‑bonding interactions with biological targets.

Positional Isomer
Class-level
2-Br-4-Me unique among C₁₂H₁₆BrNS isomers
May influence pharmacophoric geometry and halogen-bonding interactions.
Data to verify; limited experimental evidence.
Positional isomerism Pharmacophore geometry SAR

Documented Purity Specification and Commercial Availability

The target compound is available from at least one reputable supplier (Leyan) with a documented purity specification of 98% (HPLC), while many positional isomers are listed only as discontinued products or without explicit purity certification on major platforms . For example, N‑(2‑bromo‑4‑methylphenyl)thian‑3‑amine is reported as a discontinued product , limiting its accessibility for reproducible research.

Procurement Profile
Reported
98% purity, in-stock; 3-amine isomer discontinued
Documented purity supports reproducible procurement; isomer availability differs.
Vendor inventory status as of 2025–2026.
Chemical purity Procurement specification Reproducibility

Optimal Research Scenarios for N-(2-bromo-4-methylphenyl)thian-4-amine Based on Quantified Differentiation


Fragment‑Based Drug Discovery Requiring Balanced Lipophilicity and Halogen‑Bonding Capability

With an XLogP3 of 4.2 and a TPSA of 37.3 Ų, the compound occupies a favorable physicochemical space for fragment screening libraries [1]. The ortho‑bromine can serve as a halogen‑bond donor, while the saturated thian ring offers conformational flexibility for induced‑fit binding. The quantified lipophilicity advantage over the des‑bromo analog (ΔXLogP3 = 0.8) makes it particularly suitable for targets with hydrophobic binding pockets.

Crystallography‑Driven Lead Optimization Leveraging the Bromine Anomalous Signal

The presence of a single bromine atom (ΔMW = 78.89 g·mol⁻¹ vs. des‑bromo analog) provides a strong anomalous scattering signal for X‑ray crystallography, facilitating experimental phasing and unambiguous electron density assignment [2]. The unique ortho‑bromo/para‑methyl substitution pattern further assists in orienting the ligand within the binding site during structure‑based design campaigns.

Structure–Activity Relationship (SAR) Exploration Focused on Positional Halogen Effects

The target compound is the only commercially available C₁₂H₁₆BrNS isomer combining ortho‑bromine with para‑methyl substitution . This makes it an essential member of a positional‑scanning library aimed at dissecting the contributions of halogen position to target affinity, selectivity, and metabolic stability. Procurement of the correct isomer avoids confounding SAR results that would arise from using a different bromo‑methylphenyl variant.

Chemical Biology Probe Development Requiring Reproducible Synthetic Intermediates

With a certified purity of 98% and reliable commercial availability , the compound can be used directly as a building block for further derivatization (e.g., Suzuki coupling at the bromine position, or N‑alkylation). The absence of comparable purity or consistent supply for positional isomers reduces the risk of batch‑to‑batch variability in multi‑step probe synthesis.

Application
Selection Property
Validation Focus
Fragment-based library screening
Balanced lipophilicity and halogen-bond potential
Membrane permeability and target engagement assays
Crystallography-driven lead optimization
Bromine anomalous scattering signal
Experimental phasing and electron density assignment
Positional SAR exploration
Unique ortho-Br/para-Me substitution pattern
Halogen position effect on binding and metabolic stability
Synthetic intermediate procurement
Certified purity and reliable commercial availability
Lot-to-lot reproducibility in multi-step probe synthesis
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